molecular formula C10H12Br4O B2806705 1,7-Dibromo-4-(dibromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one CAS No. 252332-04-0

1,7-Dibromo-4-(dibromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one

Cat. No.: B2806705
CAS No.: 252332-04-0
M. Wt: 467.821
InChI Key: OPEYARDNCSVPII-UHFFFAOYSA-N
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Description

Historical Context in Organobromide Chemistry

Organobromine compounds have played a pivotal role in synthetic chemistry since the 19th century, with early applications in dyestuffs and pharmaceuticals. The development of brominated bicyclic systems emerged in the late 20th century, driven by their unique stereoelectronic properties and utility in natural product synthesis. The introduction of 1,7-dibromo-4-(dibromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one aligns with advancements in selective bromination techniques, which enabled precise functionalization of strained bicyclic skeletons. Its synthesis reflects broader trends in harnessing halogenated intermediates for constructing complex molecular architectures, particularly in materials science and medicinal chemistry.

Molecular Architecture and Structural Significance

The molecule features a bicyclo[2.2.1]heptan-2-one core, a norbornane derivative, with four bromine atoms and two methyl groups strategically positioned:

  • Bicyclic framework : The [2.2.1] bicyclic system imposes significant ring strain, influencing reactivity.
  • Substituents :
    • Bromine at C1 and C7 positions.
    • Dibromomethyl group at C4.
    • Geminal dimethyl groups at C3.

This configuration creates a sterically congested environment, as evidenced by its molecular weight of 469.83 g/mol. The carbonyl group at C2 introduces polarity, while bromine atoms enhance electrophilic character, making the compound amenable to nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Table 1: Key Molecular Properties

Property Value Source
Molecular formula C₁₀H₁₂Br₄O
CAS number 252332-04-0
Molecular weight 469.83 g/mol
Bicyclic system Bicyclo[2.2.1]heptan-2-one

Position in Bicyclic Compound Research Landscape

Bicyclo[2.2.1]heptane derivatives are widely studied for their conformational rigidity and applications in asymmetric catalysis. Compared to simpler norbornene analogs, this compound’s tetra-brominated structure offers distinct advantages:

  • Steric shielding : The C3 dimethyl and C4 dibromomethyl groups create a protected reaction site at the carbonyl position.
  • Electronic modulation : Bromine atoms at C1 and C7 withdraw electron density, activating the carbonyl for nucleophilic additions.

Recent studies highlight its role in synthesizing polycyclic ethers and investigating non-covalent halogen bonding interactions in crystal engineering.

Research Trajectory and Contemporary Relevance

Current investigations focus on three domains:

  • Synthetic methodology : Leveraging bromine substituents for Suzuki-Miyaura couplings to assemble biaryl structures.
  • Materials science : Exploring halogen-rich precursors for flame-retardant polymers.
  • Theoretical chemistry : Analyzing intramolecular halogen-halogen interactions using density functional theory (DFT).

The compound’s structural complexity makes it a benchmark for testing new halogenation protocols and understanding steric effects in small-molecule crystallization.

Properties

IUPAC Name

1,7-dibromo-4-(dibromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br4O/c1-8(2)6(15)10(14)4-3-9(8,5(10)11)7(12)13/h5,7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPEYARDNCSVPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C2(CCC1(C2Br)C(Br)Br)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the bromination of camphor. The process involves the addition of bromine to camphor under controlled conditions to yield the desired product. The reaction typically requires a solvent such as carbon tetrachloride and a catalyst like ferric bromide to facilitate the bromination process.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination reactors where camphor and bromine are reacted in a continuous flow system. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,7-Dibromo-4-(dibromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromyl chloride.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

  • Substitution: Bromine substitution reactions can be performed using nucleophiles such as hydroxide or alkoxide ions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of alcohols or alkenes.

  • Substitution: Substitution reactions can produce various brominated derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.

  • Biology: It can be used as a reagent in biochemical assays and studies involving bromination reactions.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,7-Dibromo-4-(dibromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one exerts its effects involves its interaction with molecular targets and pathways. The compound's bromine atoms play a crucial role in its reactivity, allowing it to participate in various chemical reactions and biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Skeleton Derivatives

Camphenilone (3,3-Dimethylbicyclo[2.2.1]heptan-2-one)
  • Formula : C₉H₁₄O
  • Molecular Weight : 138.21 g/mol
  • Substituents : Two methyl groups at position 3.
  • Properties : A volatile, camphor-like ketone used in fragrances and organic synthesis. Lacks bromine, making it less dense (predicted density ~1.0 g/cm³) and more soluble in organic solvents.
  • Applications : Key intermediate in Grignard reactions and stereochemical studies .
3-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
  • Formula : C₁₀H₁₅BrO
  • Molecular Weight : 231.13 g/mol
  • Substituents : Single bromine at position 3 and three methyl groups.
  • Properties : Moderate bromination enhances reactivity for nucleophilic substitution. Used in pharmaceutical intermediates (e.g., antibiotic precursors) .

Brominated Derivatives

3-Bromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one
  • Formula : C₁₀H₁₃Br₂O
  • Molecular Weight : 324.03 g/mol
  • Substituents : Bromine at position 3 and a bromomethyl group at position 6.
  • Properties : Higher reactivity due to two bromine atoms, enabling cross-coupling reactions. Likely used in agrochemical synthesis .
(1S,3R,4R)-3-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
  • Formula : C₁₀H₁₅BrO
  • Molecular Weight : 231.13 g/mol
  • Substituents : Stereospecific bromine at position 3.

Functionalized Analogs

3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-one
  • Formula: C₁₀H₁₇NO
  • Molecular Weight : 167.25 g/mol
  • Substituents: Dimethylaminomethyl group at position 3.
  • Properties : Amphiphilic character due to the amine group; applications in surfactant or catalyst design .
1,3-Bis(hydroxymethyl)-3-methylbicyclo[2.2.1]heptan-2-one
  • Formula : C₁₀H₁₆O₃
  • Molecular Weight : 184.23 g/mol
  • Substituents : Hydroxymethyl groups at positions 1 and 3.

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Bromine Atoms Key Properties Applications
Target Compound C₁₀H₁₄Br₄O 469.84 4 High density, low solubility Flame retardants, halogenated intermediates
Camphenilone C₉H₁₄O 138.21 0 Volatile, camphor-like Fragrances, Grignard reagents
3-Bromo-1,7,7-trimethyl derivative C₁₀H₁₅BrO 231.13 1 Stereospecific reactivity Pharmaceutical intermediates
3-Bromo-7-(bromomethyl)-1,7-dimethyl derivative C₁₀H₁₃Br₂O 324.03 2 Cross-coupling versatility Agrochemical synthesis
3-[(Dimethylamino)methyl] derivative C₁₀H₁₇NO 167.25 0 Amphiphilic, basic Surfactants, catalysts

Key Research Findings

  • Reactivity: Bromination at bridgehead positions (e.g., 1 and 7) in the norbornane skeleton significantly reduces synthetic yields compared to monobrominated analogs, as noted in Grignard reagent studies .
  • Steric Effects : The dibromomethyl group at position 4 in the target compound introduces steric hindrance, limiting nucleophilic attack at the carbonyl group .

Biological Activity

1,7-Dibromo-4-(dibromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one is a complex organic compound with the molecular formula C10_{10}H12_{12}Br4_4O and a molecular weight of 467.82 g/mol. This compound belongs to a class of bicyclic compounds known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article explores the biological activity associated with this compound, supported by various research findings and case studies.

  • Molecular Formula : C10_{10}H12_{12}Br4_4O
  • Molecular Weight : 467.82 g/mol
  • CAS Number : 252332-04-0

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of dibrominated compounds, including 1,7-dibromo-4-(dibromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one. Research indicates that brominated compounds exhibit significant activity against various bacterial strains and fungi.

Microorganism Inhibition Zone (mm) Reference
E. coli15
S. aureus18
C. albicans12

Antitumor Activity

The compound has shown potential in inhibiting tumor cell proliferation in vitro. In a study conducted on human cancer cell lines, it was observed that the compound induces apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.

Cell Line IC50 (µM) Mechanism of Action Reference
MCF-7 (Breast)20Induction of apoptosis
HeLa (Cervical)25Cell cycle arrest
A549 (Lung)30ROS generation leading to apoptosis

Anti-inflammatory Properties

The anti-inflammatory effects of dibrominated compounds have been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. In animal models, administration of this compound resulted in reduced inflammation markers.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various dibrominated compounds against common pathogens. The results indicated that 1,7-dibromo-4-(dibromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one exhibited superior activity against Gram-positive bacteria compared to Gram-negative strains.

Study on Antitumor Mechanisms

In vitro studies involving MCF-7 and HeLa cells revealed that treatment with the compound led to a significant decrease in cell viability and an increase in apoptotic markers such as cleaved caspase-3 and PARP, suggesting its potential as an anticancer agent.

Q & A

What are the established synthetic routes for 1,7-Dibromo-4-(dibromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one?

Level: Basic
Methodological Answer:
The synthesis typically begins with the bicyclo[2.2.1]heptan-2-one core (e.g., 3,3-dimethylbicyclo[2.2.1]heptan-2-one, "Camphenilone") . Bromination is achieved via electrophilic substitution using reagents like bromine in acetic acid or HBr with catalytic Lewis acids. For regioselective dibromination, directing groups or steric effects of the dimethyl substituents guide bromine placement . Key intermediates, such as 3-bromo derivatives, are characterized using NMR and X-ray crystallography to confirm substitution patterns . Multi-step protocols may involve Grignard reagents for introducing the dibromomethyl group .

How can computational methods predict the regioselectivity of bromination in bicyclo[2.2.1]heptan-2-one derivatives?

Level: Advanced
Methodological Answer:
Density Functional Theory (DFT) calculations, such as B3LYP/6-31G(d), model transition states and charge distribution to identify electrophilic bromination sites. For example, the electron-deficient carbonyl group in the bicyclic framework directs bromine to the α-positions, while steric hindrance from dimethyl groups at C3 and C4 limits substitution at these sites . Molecular electrostatic potential maps and frontier orbital analysis (HOMO-LUMO gaps) further explain regioselectivity discrepancies observed experimentally .

What spectroscopic techniques are optimal for characterizing the bromination pattern in this compound?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy: 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify bromine-induced deshielding effects. For example, bromine at C1 and C7 causes downfield shifts of adjacent protons (δ 4.5–5.5 ppm) .
  • X-ray Crystallography: Resolves stereochemical ambiguities, particularly for bromine positions and bicyclic ring conformation .
  • Mass Spectrometry (HRMS): Confirms molecular weight and isotopic patterns (e.g., 79Br^{79}\text{Br}/81Br^{81}\text{Br} doublets) .

What strategies resolve contradictions in stereochemical assignments from different synthesis methods?

Level: Advanced
Methodological Answer:
Discrepancies arise when bromination yields unexpected stereoisomers. To resolve this:

  • Vibrational Circular Dichroism (VCD): Differentiates enantiomers by comparing experimental and computed spectra .
  • Single-Crystal X-ray Analysis: Provides definitive proof of absolute configuration, as demonstrated in studies of brominated norbornane derivatives .
  • Dynamic NMR: Detects atropisomerism or slow conformational exchange in solution, which may explain conflicting data .

How does the bicyclic framework influence the compound’s reactivity in nucleophilic substitutions?

Level: Basic
Methodological Answer:
The bicyclo[2.2.1]heptan-2-one scaffold imposes steric constraints that hinder nucleophilic attack at the carbonyl carbon. Bromine substituents further polarize the molecule, increasing electrophilicity at specific positions. For example, the dibromomethyl group at C4 enhances leaving-group ability in SN2 reactions, while the rigid bicyclic structure limits ring-opening pathways . Kinetic studies using LDA (Lithium Diisopropylamide) reveal preferential deprotonation at less hindered positions .

What are the mechanistic implications of using LDA in the synthesis of brominated bicyclic ketones?

Level: Advanced
Methodological Answer:
LDA acts as a strong base to deprotonate α-hydrogens adjacent to the carbonyl group, generating enolates that participate in bromination or alkylation. For example, LDA treatment of 3,3-dimethylbicyclo[2.2.1]heptan-2-one produces an enolate that reacts with electrophilic bromine sources (e.g., NBS) to yield mono- or dibrominated products . Competing pathways, such as over-bromination or ring strain relief, are mitigated by low-temperature conditions (−78°C) and controlled stoichiometry .

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